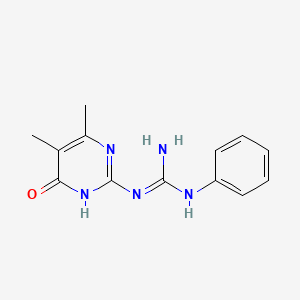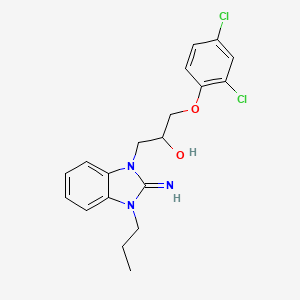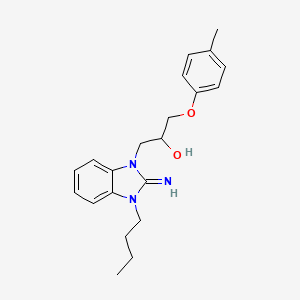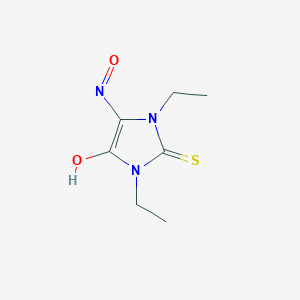![molecular formula C14H16N4O2S2 B11602455 12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11602455.png)
12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),5,10(15)-trien-8-one is a complex organic compound with a unique structure that includes multiple heteroatoms and fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of sulfur ylides and acetylenic esters under controlled conditions to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- (1S,3’R,6’R,7’R,8’E,11’S,12’R)-6-Chloro-7’-methoxy-11’,12’-dimethyl-7’-[(9aR)-octahydro-2H-pyrido[1,2-a]pyrazin-2-ylmethyl]-3,4-dihydro-2H,15’H-spiro[naphthalene-1,22’-[20]oxa[13]thia[1,14]diazatetracyclo[14.7.2.03,6.019,24]pentacosa[8,16,18,24]tetraen]-15’-one 13’,13’-dioxide
Uniqueness
12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),5,10(15)-trien-8-one is unique due to its specific arrangement of heteroatoms and fused rings, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H16N4O2S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
InChI |
InChI=1S/C14H16N4O2S2/c1-4-14(2)5-7-8(6-20-14)22-11-9(7)10(19)17(3)12-15-16-13(21)18(11)12/h4-6H2,1-3H3,(H,16,21) |
Clave InChI |
IYGJEADDELNMLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NNC(=S)N34)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B11602379.png)
![(6E)-6-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11602385.png)
![3-Heptyl-5-(4H-[1,2,4]triazol-3-ylsulfanylmethyl)-dihydro-furan-2-one](/img/structure/B11602394.png)

![2-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11602408.png)
![N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B11602420.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602426.png)
![6-(3-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11602433.png)


![ethyl 1-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11602450.png)
![2-{(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11602456.png)
![3'-Butyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602464.png)

